Cas no 2171821-08-0 (2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,4-dimethylpentanamido-2-methylpropanoic acid)

2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,4-dimethylpentanamido-2-methylpropanoic acid Chemical and Physical Properties
Names and Identifiers
-
- 2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,4-dimethylpentanamido-2-methylpropanoic acid
- 2171821-08-0
- EN300-1490950
- 2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N,4-dimethylpentanamido]-2-methylpropanoic acid
-
- Inchi: 1S/C26H32N2O5/c1-16(2)22(14-23(29)28(5)26(3,4)24(30)31)27-25(32)33-15-21-19-12-8-6-10-17(19)18-11-7-9-13-20(18)21/h6-13,16,21-22H,14-15H2,1-5H3,(H,27,32)(H,30,31)
- InChI Key: XTQOTJYTPWTCAS-UHFFFAOYSA-N
- SMILES: O(C(NC(CC(N(C)C(C(=O)O)(C)C)=O)C(C)C)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
Computed Properties
- Exact Mass: 452.23112213g/mol
- Monoisotopic Mass: 452.23112213g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 33
- Rotatable Bond Count: 9
- Complexity: 700
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.1
- Topological Polar Surface Area: 95.9Ų
2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,4-dimethylpentanamido-2-methylpropanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1490950-10000mg |
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N,4-dimethylpentanamido]-2-methylpropanoic acid |
2171821-08-0 | 10000mg |
$14487.0 | 2023-09-28 | ||
Enamine | EN300-1490950-5000mg |
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N,4-dimethylpentanamido]-2-methylpropanoic acid |
2171821-08-0 | 5000mg |
$9769.0 | 2023-09-28 | ||
Enamine | EN300-1490950-1000mg |
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N,4-dimethylpentanamido]-2-methylpropanoic acid |
2171821-08-0 | 1000mg |
$3368.0 | 2023-09-28 | ||
Enamine | EN300-1490950-50mg |
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N,4-dimethylpentanamido]-2-methylpropanoic acid |
2171821-08-0 | 50mg |
$2829.0 | 2023-09-28 | ||
Enamine | EN300-1490950-2500mg |
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N,4-dimethylpentanamido]-2-methylpropanoic acid |
2171821-08-0 | 2500mg |
$6602.0 | 2023-09-28 | ||
Enamine | EN300-1490950-1.0g |
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N,4-dimethylpentanamido]-2-methylpropanoic acid |
2171821-08-0 | 1g |
$0.0 | 2023-06-05 | ||
Enamine | EN300-1490950-250mg |
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N,4-dimethylpentanamido]-2-methylpropanoic acid |
2171821-08-0 | 250mg |
$3099.0 | 2023-09-28 | ||
Enamine | EN300-1490950-500mg |
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N,4-dimethylpentanamido]-2-methylpropanoic acid |
2171821-08-0 | 500mg |
$3233.0 | 2023-09-28 | ||
Enamine | EN300-1490950-100mg |
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N,4-dimethylpentanamido]-2-methylpropanoic acid |
2171821-08-0 | 100mg |
$2963.0 | 2023-09-28 |
2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,4-dimethylpentanamido-2-methylpropanoic acid Related Literature
-
S. M. Wood,F. Castles,S. J. Elston,S. M. Morris RSC Adv., 2016,6, 31919-31924
-
4. Spectroscopic studies of the optical properties of carbon dots: recent advances and future prospectsQingnan Zhao,Wei Song,Bing Zhao,Bai Yang Mater. Chem. Front., 2020,4, 472-488
-
Guofei Chen,Huiwen Zhao,Liping Song,Xingzhong Fang RSC Adv., 2015,5, 53926-53934
Additional information on 2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,4-dimethylpentanamido-2-methylpropanoic acid
Recent Advances in the Study of 2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,4-dimethylpentanamido-2-methylpropanoic acid (CAS: 2171821-08-0)
The compound 2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,4-dimethylpentanamido-2-methylpropanoic acid (CAS: 2171821-08-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its fluorenylmethoxycarbonyl (Fmoc) protecting group and complex peptide-like structure, is being explored for its potential applications in drug development, particularly in the synthesis of peptide-based therapeutics and biomaterials. The Fmoc group is widely recognized for its utility in solid-phase peptide synthesis (SPPS), and this compound's unique structure suggests promising avenues for further investigation.
Recent studies have focused on the synthesis and characterization of this compound, with particular emphasis on its stability, reactivity, and potential as a building block for more complex molecular architectures. Researchers have employed advanced spectroscopic techniques, including nuclear magnetic resonance (NMR) and mass spectrometry (MS), to confirm its structure and purity. Additionally, computational modeling has been utilized to predict its interactions with biological targets, providing insights into its potential therapeutic applications.
One of the key findings from recent research is the compound's ability to serve as a versatile intermediate in the synthesis of peptide derivatives. Its Fmoc-protected amino group allows for selective deprotection and subsequent coupling with other amino acids or functional groups, making it a valuable tool in the development of novel peptide-based drugs. Furthermore, its hydrophobic properties and steric hindrance have been shown to influence the folding and stability of resulting peptides, which is critical for their biological activity.
In the context of drug delivery, preliminary studies have explored the use of this compound in the design of self-assembling peptide hydrogels. These hydrogels have demonstrated potential as carriers for controlled drug release, owing to their biocompatibility and tunable mechanical properties. The incorporation of 2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,4-dimethylpentanamido-2-methylpropanoic acid into such systems has been shown to enhance their stability and drug-loading capacity, opening new possibilities for targeted therapy.
Despite these promising developments, challenges remain in optimizing the synthesis and scalability of this compound. Researchers are actively investigating alternative synthetic routes to improve yield and reduce production costs. Additionally, further in vitro and in vivo studies are needed to fully elucidate its pharmacological profile and potential side effects.
In conclusion, 2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,4-dimethylpentanamido-2-methylpropanoic acid (CAS: 2171821-08-0) represents a promising candidate for advancing peptide-based therapeutics and biomaterials. Its unique structural features and functional versatility make it a valuable asset in chemical biology and pharmaceutical research. Continued exploration of its properties and applications is expected to yield significant contributions to the field.
2171821-08-0 (2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,4-dimethylpentanamido-2-methylpropanoic acid) Related Products
- 1803777-04-9(Ethyl 2-cyano-3-hydroxy-4-(trifluoromethoxy)benzoate)
- 1361651-17-3(3-Chloro-4-(2,6-dichlorophenyl)-2-hydroxypyridine)
- 2122418-69-1(ethyl 1-(4-fluorophenyl)-3-oxocyclobutane-1-carboxylate)
- 917755-77-2(1-tert-Butyl 4-ethyl 4-(4-fluorobenzyl)-piperidine-1,4-dicarboxylate)
- 2228378-30-9(5-{4-(difluoromethyl)sulfanylphenyl}-1,3-oxazolidin-2-one)
- 32329-98-9(3,4'-Dimethoxy-2'-hydroxychalcone)
- 131271-19-7((4-chloro-3-methylphenyl)methanol)
- 477886-12-7(2-(4-Methylphenyl)-N-[2-(phenylsulfanyl)ethyl]acetamide)
- 1531087-60-1(1-(3,5-dichloropyridin-2-yl)prop-2-en-1-one)
- 886902-89-2(1-(3,4-dichlorophenyl)methyl-2-(ethanesulfonyl)-1H-1,3-benzodiazole)



